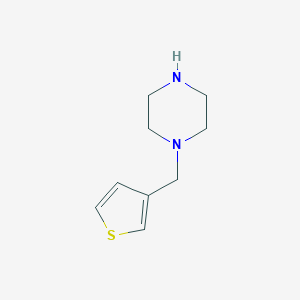

1-(Thiophen-3-ylmethyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

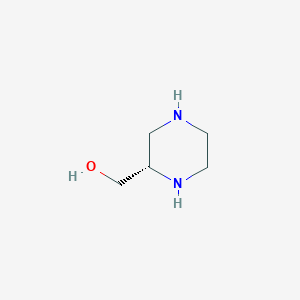

1-(Thiophen-3-ylmethyl)piperazine is an organic compound with the CAS Number: 130288-91-4 . It has a molecular weight of 182.29 .

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The IUPAC name of this compound is 1-(3-thienylmethyl)piperazine . The InChI code is 1S/C9H14N2S/c1-6-12-8-9(1)7-11-4-2-10-3-5-11/h1,6,8,10H,2-5,7H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Thiophen-3-ylmethyl)piperazine include a molecular weight of 182.29 .Wissenschaftliche Forschungsanwendungen

Piperazine Derivatives in Drug Design

Piperazine derivatives are pivotal in the development of drugs with diverse therapeutic uses, including but not limited to, antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Modification of the piperazine nucleus alters the medicinal potential significantly, allowing for tailored pharmacological profiles. This adaptability makes piperazine a valuable scaffold in drug discovery, suggesting that modifications, including those similar to 1-(Thiophen-3-ylmethyl)piperazine, can lead to new therapeutic agents with optimized efficacy and safety profiles (Rathi, Syed, Shin, & Patel, 2016).

Broad Spectrum of Pharmacological Activities

Piperazine and its analogues exhibit a broad spectrum of pharmacological activities, affirming its significance in the synthesis of derivatives with potent pharmacophoric activities. Recent methodological advancements in the synthesis of piperazine derivatives underscore the ongoing interest in exploring these compounds for new and effective pharmaceutical applications (Mohammed, Begum, Zabiulla, & Khanum, 2015).

Anti-Mycobacterial Activity

Specific piperazine derivatives have shown promise against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This highlights piperazine's role in addressing global health challenges such as tuberculosis, with derivatives serving as key components in the development of novel anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Role in Antidepressant Development

Piperazine's substructure is notably prevalent in the design of antidepressants, where its inclusion in molecular frameworks has been linked to favorable CNS pharmacokinetics and specific binding conformations. This underscores the strategic significance of piperazine, including derivatives like 1-(Thiophen-3-ylmethyl)piperazine, in the development of novel antidepressants (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).

Eigenschaften

IUPAC Name |

1-(thiophen-3-ylmethyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-6-12-8-9(1)7-11-4-2-10-3-5-11/h1,6,8,10H,2-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEFDTKYYGMWMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393016 |

Source

|

| Record name | 1-(thiophen-3-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophen-3-ylmethyl)piperazine | |

CAS RN |

130288-91-4 |

Source

|

| Record name | 1-(thiophen-3-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.